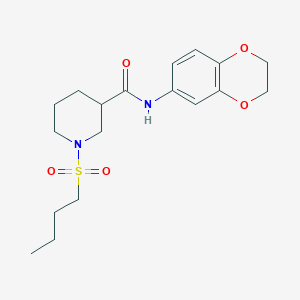![molecular formula C20H21N3O2 B5335080 4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5335080.png)
4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor inverse agonists. This compound has gained significant attention in scientific research due to its potential applications in the field of neuroscience.
Wirkmechanismus
4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide 15-4513 acts as an inverse agonist at the benzodiazepine receptor site on the GABA-A receptor. This means that it binds to the receptor site and induces a conformational change that results in the opposite effect of a benzodiazepine agonist. Instead of enhancing the activity of the GABA-A receptor, this compound 15-4513 reduces the activity of the receptor, resulting in anxiogenic and convulsant effects.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have anxiogenic and convulsant effects in animal models. It has also been shown to potentiate the effects of ethanol on the GABA-A receptor, which may contribute to the development of alcohol dependence. This compound 15-4513 has been used to study the physiological and biochemical effects of GABA-A receptor modulation in animal models and in vitro experiments.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide 15-4513 has several advantages as a tool compound for studying the GABA-A receptor. It is highly selective for the benzodiazepine receptor site and has a well-defined mechanism of action. However, this compound 15-4513 has limitations as a tool compound due to its anxiogenic and convulsant effects, which may confound the interpretation of experimental results. Careful consideration must be given to the dosing and administration of this compound 15-4513 in experimental designs.
Zukünftige Richtungen
For the study of 4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide 15-4513 include the development of more selective and less toxic compounds that can be used as tool compounds for studying the GABA-A receptor. Additionally, the use of this compound 15-4513 in animal models of alcohol dependence may provide insights into the mechanisms underlying the development of alcohol dependence. Further research is needed to fully understand the biochemical and physiological effects of this compound 15-4513 and its potential applications in the field of neuroscience.
Conclusion
This compound 15-4513 is a benzodiazepine receptor inverse agonist that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound 15-4513 have been discussed in this paper. Further research is needed to fully understand the potential of this compound 15-4513 as a tool compound for studying the GABA-A receptor and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide 15-4513 involves the reaction of 1-(2-methoxyphenyl)ethylamine with 4-(chloromethyl)benzoic acid, followed by the reaction with imidazole. The final product is obtained after purification through column chromatography. The synthesis of this compound 15-4513 is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide 15-4513 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to selectively bind to the benzodiazepine receptor site on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety and sedation. This compound 15-4513 has been used as a tool compound to study the function of the GABA-A receptor in animal models and in vitro experiments.
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[1-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(18-5-3-4-6-19(18)25-2)22-20(24)17-9-7-16(8-10-17)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQGZUNOYYNPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5335002.png)

![methyl {[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335013.png)
![1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one](/img/structure/B5335015.png)
![(2S)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-butanol](/img/structure/B5335020.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5335034.png)
![4-[(cycloheptylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5335039.png)
![N,N-dimethyl-7-(3-methylbut-2-enoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335043.png)
![N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide](/img/structure/B5335054.png)
![4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335061.png)
![6-[(diethylamino)methyl]-N-(1H-indol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5335064.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-6-(4H-1,2,4-triazol-4-yl)nicotinamide](/img/structure/B5335077.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335078.png)
![(2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B5335090.png)
